molecular formula C15H13Cl2NO4S B1607873 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-88-3

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1607873
M. Wt: 374.2 g/mol
InChI Key: XSDRDPBHLIDKQA-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” is a complex organic molecule. It likely contains a benzene ring, given the presence of “benzene” in the name, and several functional groups including an amide group (“-benzamido”), a sulfonyl chloride group (“-sulfonyl chloride”), and an ethoxy group (“-ethoxy”) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various functional groups contribute to the reactivity of the molecule .


Chemical Reactions Analysis

This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The presence of the sulfonyl chloride group suggests that it could participate in substitution reactions, while the amide group might be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives are explored for their antitumor properties by incorporating them into various pharmacological frameworks. For instance, sulfonamide-based compounds have been designed to include fluorouracil and nitrogen mustard, aiming to achieve potent antitumor agents with low toxicity. These compounds demonstrated significant antitumor activity and low toxicity in mice, presenting a promising therapeutic index (Huang, Lin, & Huang, 2001).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamides derived from 4-methoxyphenethylamine have shown promising results as inhibitors of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease. These compounds have been synthesized and evaluated for their inhibitory activities, with one derivative showing comparable activity to Neostigmine methylsulfate, a known acetylcholinesterase inhibitor. This indicates potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

Antiviral Activity

Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, has uncovered compounds with anti-tobacco mosaic virus activity. This highlights the potential of sulfonamide derivatives in antiviral therapies, offering a base for further development in combating viral infections (Chen et al., 2010).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Biphenylsulfonamides, for example, have shown inhibitory action towards tumor-associated isozymes of carbonic anhydrase, indicating potential in cancer therapy (Morsy et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As a general rule, compounds containing a sulfonyl chloride group can be hazardous, as they can react with water to produce hydrochloric acid .

properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRDPBHLIDKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373876
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680617-88-3
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680617-88-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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